molecular formula C14H11NO4 B1339083 2-(Phenylamino)terephthalic acid CAS No. 566155-75-7

2-(Phenylamino)terephthalic acid

Cat. No. B1339083
CAS RN: 566155-75-7
M. Wt: 257.24 g/mol
InChI Key: NGZJULVKWHXKMF-UHFFFAOYSA-N
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Description

2-(Phenylamino)terephthalic acid is a chemical compound with the molecular formula C14H11NO4 . It is used in various chemical reactions and has potential applications in different fields.


Synthesis Analysis

The synthesis of 2-(Phenylamino)terephthalic acid involves the hydrolysis of esters. The compound is dissolved in ethanol, and lithium hydroxide is added. The mixture is stirred at room temperature overnight. The next day, the solid is removed by filtration, and the filtrate is evaporated to dryness. The residue is dissolved in water, and the pH is adjusted to about 3-4 with hydrochloric acid. The precipitated solid is filtered, and the filter cake is washed and dried to give 2-anilinoterephthalate .


Molecular Structure Analysis

The molecular structure of 2-(Phenylamino)terephthalic acid consists of a total of 31 bonds, including 20 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 carboxylic acids (aromatic), 1 secondary amine (aromatic), and 2 hydroxyl groups .

Scientific Research Applications

Fluorescent Probing in Biological Research

Terephthalate derivatives, such as 2-(Phenylamino)terephthalic acid, can be used as fluorescent probes in biological research. The method of hydroxyl radical detection via the conversion of terephthalate into strongly fluorescent hydroxyterephthalate has been utilized in radiation research and has recently found applications in biological studies as well .

properties

IUPAC Name

2-anilinoterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-13(17)9-6-7-11(14(18)19)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZJULVKWHXKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC(=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466236
Record name 5-phenylamino-terephthalic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylamino)terephthalic acid

CAS RN

566155-75-7
Record name 5-phenylamino-terephthalic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of compound 1A (4.56 g, 16.0 mmol) and lithium hydroxide monohydrate (2.0 g, 48.0 mmol) in MeOH (32 mL), THF (32 mL) and water (16 mL) was heated to reflux for 0.5 h. HPLC indicated that the reaction was complete. The organic solvents were removed under reduced pressure, and the aqueous residue was diluted with water. The pH was adjusted to 3.0 with 6N aqueous hydrochloric acid. The resulting precipitate was collected by vacuum filtration, rinsed with water and dried under reduced pressure to provide 3.95 g (96%) of 1B as a bright yellow solid. HPLC retention time=2.75 min. (Condition A) and LC/MS M++1=258+.
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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